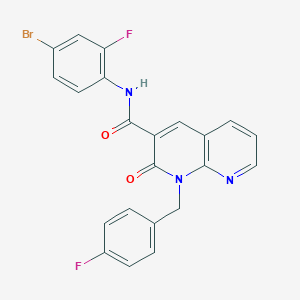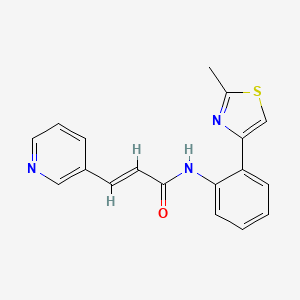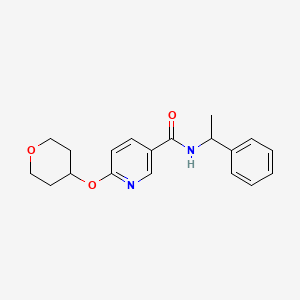
N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Inhibition
N-(1-phenylethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, as part of the broader category of nicotinamide derivatives, plays a significant role in enzymatic inhibition and activity studies. For instance, nicotinamidase from Mycobacterium tuberculosis, which is crucial in the NAD+ salvage pathway, has been studied for its kinetics and inhibition. The identification of competitive inhibitors for this enzyme opens new avenues for therapeutic interventions against tuberculosis, highlighting the compound's potential in enzymatic activity modulation (Seiner, Hegde, & Blanchard, 2010).
Corrosion Inhibition
Research on nicotinamide derivatives has also extended into the field of corrosion inhibition. These compounds, including this compound, demonstrate effectiveness in protecting mild steel in hydrochloric acid solutions. Their adsorption behavior and efficiency in suppressing corrosion through both anodic and cathodic processes reveal their potential as eco-friendly and effective corrosion inhibitors for industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Crystal Engineering and Thermodynamics
In the realm of crystal engineering and thermodynamics, nicotinamide and its derivatives serve as fundamental subjects to understand molecular interactions and properties. Studies focusing on the charge density distributions and computational analysis of nicotinamide crystals provide insights into the molecular structures and interactions that govern the formation of crystal lattices. Such research contributes to the development of new materials and the optimization of pharmaceutical formulations, showcasing the versatile applications of nicotinamide derivatives in material science (Jarzembska et al., 2014).
Metabolic Pathways and Cancer Research
Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various cancers, alters the methylation potential of cells by consuming methyl units from S-adenosyl methionine. Research into NNMT inhibitors, which could potentially regulate this pathway, illustrates the compound's importance in understanding cancer's metabolic underpinnings and developing targeted therapies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Antimicrobial and Antifungal Applications
Nicotinamide derivatives have been evaluated for their antimicrobial and antifungal activities, highlighting their potential as novel therapeutic agents. The design and synthesis of new compounds with enhanced activity against various pathogens underscore the ongoing research efforts to leverage nicotinamide's pharmacological properties for developing new treatments (Othman, 2013).
Propiedades
IUPAC Name |
6-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-8-18(20-13-16)24-17-9-11-23-12-10-17/h2-8,13-14,17H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJKXWHNEMCJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
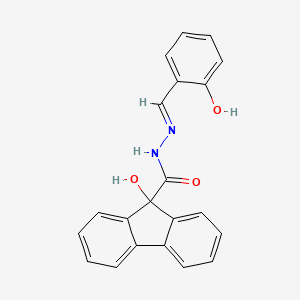
![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
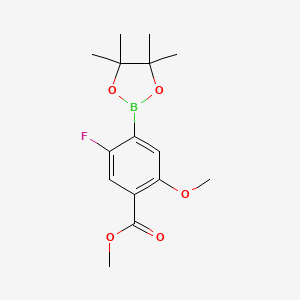
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)

